molecular formula C8H14N4S B1271087 4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol CAS No. 61019-28-1

4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol

Cat. No. B1271087
CAS RN: 61019-28-1
M. Wt: 198.29 g/mol
InChI Key: SAIDSKQFVRWPOQ-UHFFFAOYSA-N
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Description

“4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . It is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution . It has been found to have potential as a corrosion inhibitor .


Synthesis Analysis

The synthesis of similar compounds involves cyclization reactions . For instance, the synthesis of 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol involved the reaction of benzoic acid hydrazide with CS2 in a solution of alkali ethanol to give potassium dithiocarbazinate salt. This salt was then cyclized with hydrazine hydrate using water as a solvent under reflux condition .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can undergo regioselective S-alkylation to form a series of S-substituted derivatives . In another study, it was subjected to addition reaction with different aldehydes to synthesize Schiff bases, which were cyclized by treating with thioglycolic acid .

Scientific Research Applications

  • Biological Activity

    • Summary of Application : Compounds with the 1,2,4-triazole ring system are known for their antifungal activities . The synthesized compounds were screened for their antifungal activities .
    • Methods of Application : The compounds were synthesized using dl-malic acid under microwave (MW) irradiation . Reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide was studied .
    • Results : The minimal inhibitory concentration (MIC) of the screened compounds exhibited prominent results against Gram (+ve) and Gram (-ve) and antifungal activities comparing with the standard drugs .
  • Synthesis of Pyrazolyl [1,2,4]triazoles

    • Summary of Application : A novel series of pyrazolyl [1,2,4]triazoles has been synthesized .
    • Methods of Application : The compounds were synthesized by the reaction of polyfunctionalized-triazole 1 with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .
    • Results : The synthesized compounds were hoped to have enhanced biological activity .
  • Histidine Biosynthesis Inhibitor

    • Summary of Application : 3-Amino-1,2,4-triazole is used as a histidine biosynthesis inhibitor .
    • Methods of Application : It is used in the medium for screening co-transformants from yeast two-hybrid interactions .
    • Results : This application helps in the preservation of midgut sample from honey bee and for the determination of tryptophan in proteins .
  • Synthesis of Hydroxyphenacyl Azoles

    • Summary of Application : 4-Amino-4H-1,2,4-triazole is used to synthesize hydroxyphenacyl azoles .
    • Methods of Application : The specific methods of synthesis are not provided in the source .
    • Results : The synthesized hydroxyphenacyl azoles and related azolium derivatives act as antifungal agents .
  • Antioxidant Activity

    • Summary of Application : Some 4-Amino-5-Phenyl-4h-1,2,4-Triazole-3-Thiol Derivatives have been synthesized and evaluated for their antioxidant activity .
    • Methods of Application : The compounds were synthesized by cyclization reaction . The synthesized compounds were evaluated for their antioxidant activity using stable free radical 1,1-diphenyl-2-picryl-hydrazyl DPPH .
    • Results : Of all tested compounds, one compound was the most active in all concentrations compared to standard Ascorbic acid with an IC50 value 5.84 μg/ml .
  • Synthesis of Double-Headed Derivatives

    • Summary of Application : Double-headed derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol have been synthesized .
    • Methods of Application : The compounds were synthesized using dl-malic acid under microwave (MW) irradiation . Reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide was studied .
    • Results : Not only higher yields but also shorter reaction times were observed in comparison with thermal procedure . The synthesized compounds were screened for their antifungal activities .

properties

IUPAC Name

4-amino-3-cyclohexyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h6H,1-5,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIDSKQFVRWPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol

CAS RN

61019-28-1
Record name 4-Amino-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61019-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
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